molecular formula C10H9NO2 B12876403 7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile

7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile

Cat. No.: B12876403
M. Wt: 175.18 g/mol
InChI Key: LHYFJVFGVROZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that are widely distributed in nature and have significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile and its derivatives involves interactions with various molecular targets. These targets can include enzymes, receptors, and other proteins. The specific pathways and molecular interactions depend on the functional groups present and the biological context. For example, benzofuran derivatives have been shown to inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

    Benzofuran: The parent compound, which lacks the methoxy and carbonitrile substituents.

    2,3-Dihydrobenzofuran: A reduced form of benzofuran without the methoxy and carbonitrile groups.

    7-Methoxybenzofuran: Similar to 7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile but without the dihydro and carbonitrile functionalities.

Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

7-methoxy-2,3-dihydro-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C10H9NO2/c1-12-9-5-7(6-11)4-8-2-3-13-10(8)9/h4-5H,2-3H2,1H3

InChI Key

LHYFJVFGVROZGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCC2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.